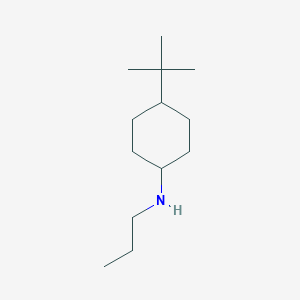

4-tert-butyl-N-propylcyclohexan-1-amine

Description

4-tert-butyl-N-propylcyclohexan-1-amine is a cyclohexane derivative featuring a tert-butyl group at the 4-position and a propylamine substituent at the 1-position of the ring. The tert-butyl group introduces significant steric bulk, which can influence conformational preferences (e.g., axial vs. equatorial positioning) and intermolecular interactions. The propylamine moiety contributes to the compound’s basicity and solubility profile, particularly in polar solvents.

Properties

Molecular Formula |

C13H27N |

|---|---|

Molecular Weight |

197.36 g/mol |

IUPAC Name |

4-tert-butyl-N-propylcyclohexan-1-amine |

InChI |

InChI=1S/C13H27N/c1-5-10-14-12-8-6-11(7-9-12)13(2,3)4/h11-12,14H,5-10H2,1-4H3 |

InChI Key |

OSYBDEGIMDPOGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1CCC(CC1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 4-tert-butylcyclohexanone

- Starting Materials : 4-tert-butylcyclohexanone and propylamine.

- Reaction : The ketone group of 4-tert-butylcyclohexanone undergoes reductive amination with propylamine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation (e.g., Pd/C under H2 atmosphere).

- Conditions : Typically carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

- Mechanism : Formation of an imine intermediate from the ketone and amine, followed by reduction to the corresponding amine.

- Purification : Flash chromatography or recrystallization to isolate the pure product.

- Yields and Purity : Yields vary depending on reaction conditions; purification techniques improve product purity.

Multi-step Synthesis via Amino Acid Derivatives

- Intermediate Formation : Synthesis may involve formation of tert-butyl 1-amino-4-propylcyclohexane-1-carboxylate as a protected intermediate.

- Deprotection and Functionalization : Subsequent removal of protecting groups and N-alkylation steps introduce the propyl substituent on the nitrogen.

- Advantages : This method allows for better control of stereochemistry and functional group compatibility.

Enzymatic Reductive Amination

- Biocatalysis : Use of amino transaminases in organic-aqueous disperse systems to convert 4-tert-butylcyclohexanone to the corresponding amine.

- Conditions : Enzymatic reactions at mild temperatures (~37 °C) with surfactants and organic solvents.

- Stereoselectivity : Offers potential for stereoselective synthesis, though reaction rates may be slower than chemical methods.

- Challenges : Lower conversion rates and longer reaction times compared to chemical reductive amination.

| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Reductive Amination | 4-tert-butylcyclohexanone + propylamine + NaBH3CN (sodium cyanoborohydride) in MeOH, rt | Formation of 4-tert-butyl-N-propylcyclohexan-1-amine | Imine intermediate formed in situ |

| 2 | Purification | Flash chromatography or recrystallization | Pure amine product | Yield depends on reaction control |

| 3 | Optional Protection/Deprotection | Boc protection/deprotection if needed | Facilitates purification and stereocontrol | Used in multi-step synthetic routes |

- Nuclear Magnetic Resonance (NMR) :

- Alkyl protons (tert-butyl and propyl groups) typically resonate between 0.8–1.5 ppm.

- Protons adjacent to nitrogen appear around 3–4 ppm.

- Cyclohexane ring protons show complex multiplets in the 1–2.5 ppm range.

- Mass Spectrometry (MS) : Confirms molecular weight consistent with C14H29N.

- Infrared Spectroscopy (IR) : Characteristic N-H stretching bands around 3300–3500 cm⁻¹.

- Purity Assessment : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to assess purity and separate isomers if present.

- Reaction yields and purity are influenced by solvent choice, temperature, and reducing agent.

- Use of sodium cyanoborohydride provides mild conditions and good selectivity for reductive amination.

- Catalytic hydrogenation offers an alternative but requires careful control to avoid over-reduction or side reactions.

- Enzymatic methods provide stereoselective access but require optimization for substrate solubility and enzyme stability.

- Purification by flash chromatography is essential to remove side products and unreacted starting materials.

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Chemical Reductive Amination | 4-tert-butylcyclohexanone, propylamine, NaBH3CN | Room temperature, MeOH | High yield, straightforward | Requires careful handling of reagents |

| Catalytic Hydrogenation | 4-tert-butylcyclohexanone, propylamine, Pd/C, H2 | Mild elevated temperature | Clean reaction, scalable | Catalyst cost, possible over-reduction |

| Multi-step Protection Route | Boc-protected intermediates, alkylation reagents | Multiple steps, varied | Better stereochemical control | Longer synthesis time |

| Enzymatic Reductive Amination | Amino transaminase enzymes, surfactants | 37 °C, aqueous-organic mix | Stereoselective, mild conditions | Slow reaction, limited substrate scope |

The preparation of 4-tert-butyl-N-propylcyclohexan-1-amine is well-established primarily through reductive amination of 4-tert-butylcyclohexanone with propylamine under mild reducing conditions. Alternative methods including enzymatic synthesis and multi-step protection/deprotection strategies offer routes to stereoselective and functionalized derivatives. Optimization of reaction parameters and purification techniques is critical to achieving high yield and purity, making this compound accessible for further pharmaceutical and synthetic applications.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-propylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-tert-butyl-N-propylcyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-propylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

- Functional Group: The hydroxyl group in 4-tert-butylcyclohexanol contrasts with the amine group in the target compound. This difference significantly impacts solubility; alcohols are less basic than amines and may exhibit higher solubility in polar aprotic solvents.

- Reactivity: The amine in 4-tert-butyl-N-propylcyclohexan-1-amine can participate in acid-base reactions or serve as a nucleophile, whereas the hydroxyl group in 4-tert-butylcyclohexanol is more prone to hydrogen bonding and oxidation.

Substituent Variation: 1-(Aminomethyl)-N,N,4-trimethylcyclohexan-1-amine

Key Differences :

- Substituent Bulk: The target compound’s tert-butyl group provides greater steric hindrance compared to the 4-methyl group in 1-(aminomethyl)-N,N,4-trimethylcyclohexan-1-amine .

- Basicity : The N-propyl group in the target compound may slightly reduce basicity compared to the N,N-dimethyl substituent in the analog due to differences in electron-donating effects.

Alkyl Chain Variation: N-Butyl-1-butanamine

Key Differences :

- Lipophilicity : N-Butyl-1-butanamine (from ) lacks the cyclohexane ring and tert-butyl group, resulting in lower molecular weight and increased lipophilicity. The cyclohexane backbone in the target compound enhances rigidity and may reduce membrane permeability.

Data Table: Structural and Inferred Properties

Biological Activity

4-tert-butyl-N-propylcyclohexan-1-amine is a cyclohexane derivative characterized by a tert-butyl group and a propylamine substituent. With the molecular formula C13H27N, it has garnered interest for its potential biological activities, particularly in medicinal chemistry and industrial applications. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant research findings.

The synthesis of 4-tert-butyl-N-propylcyclohexan-1-amine typically involves two main steps:

- Alkylation : Cyclohexanone is reacted with tert-butyl bromide in the presence of a strong base (e.g., sodium hydride) to form 4-tert-butylcyclohexanone.

- Reductive Amination : The resulting ketone undergoes reductive amination with propylamine using a reducing agent like sodium cyanoborohydride.

This compound has a molecular weight of 197.36 g/mol and displays various chemical properties that facilitate its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C13H27N |

| Molecular Weight | 197.36 g/mol |

| IUPAC Name | 4-tert-butyl-N-propylcyclohexan-1-amine |

| InChI Key | OSYBDEGIMDPOGP-UHFFFAOYSA-N |

Biological Activity

Research into the biological activity of 4-tert-butyl-N-propylcyclohexan-1-amine has indicated potential interactions with various biological targets, including enzymes and receptors. Its structural features allow it to modulate biological pathways effectively.

The compound's mechanism of action is primarily through its binding to specific receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, possibly through inhibition of bacterial growth.

- Anticancer Potential : Investigations into its anticancer effects are ongoing, with some studies indicating that it may induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological implications of 4-tert-butyl-N-propylcyclohexan-1-amine:

- Antimicrobial Studies : A study demonstrated that derivatives of cyclohexanamines showed significant antimicrobial activity against various bacterial strains, indicating that structural modifications can enhance efficacy.

- Cancer Research : In vitro experiments revealed that compounds similar to 4-tert-butyl-N-propylcyclohexan-1-amine could inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis .

- Enzyme Interaction : Research has shown that this compound can interact with specific enzymes involved in metabolic pathways, potentially altering their function and impacting cellular homeostasis.

Comparative Analysis

In comparison to similar compounds such as 4-tert-butyl-N-methylcyclohexan-1-amine and 4-tert-butyl-N-isopropylcyclohexan-1-amine, 4-tert-butyl-N-propylcyclohexan-1-amine exhibits unique properties due to its specific alkyl chain length and branching structure. These differences can significantly affect their biological activity and pharmacological profiles.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-tert-butyl-N-propylcyclohexan-1-amine | Moderate | Promising |

| 4-tert-butyl-N-methylcyclohexan-1-amine | Low | Moderate |

| 4-tert-butyl-N-isopropylcyclohexan-1-amine | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.